5-[(2,5-二甲苯基)甲基]-1-(2-羟乙基)吡唑并[3,4-d]嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known by its CAS No. 900011-69-0, is a chemical with the molecular formula C16H18N4O2. It is part of a class of compounds that have shown promising results in inhibiting CDK2, a protein kinase that plays a key role in regulating the cell cycle .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic ring system composed of a pyrazole ring fused to a pyrimidine ring. This core is substituted with a 2,5-dimethylbenzyl group and a 2-hydroxyethyl group.Chemical Reactions Analysis
This compound, along with other pyrazolo[3,4-d]pyrimidine derivatives, has been found to inhibit CDK2, a protein kinase that plays a key role in regulating the cell cycle . The exact mechanism of this inhibition is not specified, but it is likely that the compound binds to the active site of the enzyme, preventing it from phosphorylating its substrates .科学研究应用
催化和合成应用
吡唑并[3,4-d]嘧啶-4-酮衍生物在催化和合成领域表现出重要的应用。它们是制药和医药行业的关键前体,因为它们具有更广泛的合成应用和生物利用度。在其异构体中,5H-吡喃并[2,3-d]嘧啶支架具有广泛的适用性,因其在开发先导分子中广泛的催化应用而受到深入研究。这导致了使用多样化的杂化催化剂(包括有机催化剂、金属催化剂、离子液体催化剂和绿色溶剂)通过多组分反应合成各种衍生物的大量研究 (Parmar, Vala, & Patel, 2023)。
药用和药理学意义
吡唑并[3,4-d]嘧啶支架是药物发现中一种有特权的杂环,表现出广泛的药用特性,如抗癌、中枢神经系统药物、抗感染和抗炎活性。这些支架已被广泛用作开发类药物候选物的基石。构效关系 (SAR) 研究引起了极大的关注,导致针对各种疾病靶标推导出许多先导化合物 (Cherukupalli 等,2017)。
在区域取向和选择性中的作用
涉及吡唑并[3,4-d]嘧啶衍生物的反应的区域取向和区域选择性在化学合成中至关重要。这些化合物中环外 NH2 基团和环内 NH 的可比亲核性导致了与嘧啶环上取代基的区域取向相关的文献争议。了解区域取向的重要性对于这些化合物的准确设计和合成至关重要 (Mohamed & Mahmoud, 2019)。
激酶抑制的进展
吡唑并[3,4-d]嘧啶衍生物在激酶抑制中用途广泛,因为它们能够通过多种结合模式与激酶相互作用。这种多功能性使它们成为激酶抑制剂设计中的常见支架,在激酶口袋中形成必要的相互作用,提供效力和选择性。它们独特的结合能力使它们在开发各种激酶抑制剂类别中具有重要意义 (Wenglowsky, 2013)。
未来方向
The compound has shown promise as a CDK2 inhibitor, suggesting potential applications in cancer treatment . Future research will likely focus on further elucidating the compound’s mechanism of action, optimizing its potency and selectivity, and assessing its efficacy in preclinical and clinical studies .
属性
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-3-4-12(2)13(7-11)9-19-10-17-15-14(16(19)22)8-18-20(15)5-6-21/h3-4,7-8,10,21H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVGKSCSZEOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。